molecular formula C20H23FN2O5S2 B297017 Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B297017
M. Wt: 454.5 g/mol
InChI Key: YWRMDKJUNBHUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as E7777, is a synthetic compound that has been developed for its potential use in cancer treatment. It belongs to a class of drugs called histone deacetylase (HDAC) inhibitors, which are known to have anti-cancer properties.

Mechanism of Action

Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to induce the expression of certain genes involved in the immune response, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. It has also been shown to have anti-tumor activity in a variety of cancer cell lines, which makes it a promising candidate for further research. One limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of interest is the development of combination therapies that include this compound and other chemotherapy drugs. Another area of interest is the use of this compound in combination with immunotherapy drugs, which may enhance the immune response to cancer cells. Finally, there is interest in studying the effects of this compound on other types of cancer, such as breast and lung cancer.

Synthesis Methods

The synthesis of Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process that starts with the reaction of 2-fluoro(methylsulfonyl)aniline with acetic anhydride to form 2-acetylamino-4-fluoro(methylsulfonyl)aniline. This compound is then reacted with ethyl 3-mercaptobenzoate to form ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4-mercaptobenzoate. The final step involves the cyclization of this compound with 1,3-dibromopropane to form this compound.

Scientific Research Applications

Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, leukemia, and lymphoma. It has also been shown to enhance the anti-tumor activity of other chemotherapy drugs. This compound is currently in clinical trials for the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma.

Properties

Molecular Formula

C20H23FN2O5S2

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23FN2O5S2/c1-3-28-20(25)18-13-8-4-7-11-16(13)29-19(18)22-17(24)12-23(30(2,26)27)15-10-6-5-9-14(15)21/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,22,24)

InChI Key

YWRMDKJUNBHUQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C

Origin of Product

United States

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